molecular formula C18H17N3O4S B3284254 5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 781663-70-5

5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B3284254
CAS No.: 781663-70-5
M. Wt: 371.4 g/mol
InChI Key: ALXQQOQOXOQEDX-UHFFFAOYSA-N
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Description

5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from phenylhydrazine and appropriate carboxylic acid derivatives. The general procedure includes:

  • Refluxing the reactants in an organic solvent.
  • Purification through recrystallization or chromatography.
  • Characterization using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansAntifungal

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes:

  • Inhibition Studies : The synthesized derivatives were evaluated against multiple isoforms of carbonic anhydrases (CA I, II, VII) with promising results indicating their potential in treating conditions related to CA dysregulation.

Structure-Activity Relationship (SAR)

The biological activity of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives can be attributed to their structural components. The presence of the sulfonamide group enhances binding affinity to target enzymes and receptors, improving pharmacological efficacy.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of synthesized pyrazole derivatives revealed that modifications in the phenyl groups significantly affected antibacterial activity. The most active compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Antifungal Activity

Another investigation focused on antifungal properties against Candida albicans. The results indicated that certain derivatives not only inhibited fungal growth but also reduced biofilm formation, suggesting their potential application in treating fungal infections.

Properties

IUPAC Name

ethyl 5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-25-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)14-8-10-15(11-9-14)26(19,23)24/h3-12H,2H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQQOQOXOQEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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